molecular formula C10H16O3 B1589909 Ethyl 2-(4-oxocyclohexyl)acetate CAS No. 58012-34-3

Ethyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B1589909
CAS No.: 58012-34-3
M. Wt: 184.23 g/mol
InChI Key: XHNJFNLTFMAPQB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxocyclohexyl)acetate (CAS 58012-34-3) is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. It features a cyclohexanone ring substituted with an acetoxyethyl group at the 4-position. Key physicochemical properties include a boiling point of ~280–285°C, a calculated Log S (aqueous solubility) of -1.73, and moderate gastrointestinal absorption . This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of antimalarial peroxides (e.g., tetraoxanes) and other bioactive molecules .

Properties

IUPAC Name

ethyl 2-(4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNJFNLTFMAPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506223
Record name Ethyl (4-oxocyclohexyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58012-34-3
Record name Ethyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-oxocyclohexyl)acetate
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Biological Activity

Ethyl 2-(4-oxocyclohexyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3. Its structure features a cyclohexyl ring with a ketone and an ester functional group, which contribute to its reactivity and potential biological effects. The compound is characterized by:

  • Molecular Weight : 184.23 g/mol
  • Boiling Point : Not specified
  • Solubility : High solubility in organic solvents, which may enhance its bioavailability.

The biological activity of this compound is thought to arise from its interactions with various biomolecules. The presence of the ketone group allows for potential hydrogen bonding and hydrophobic interactions with protein targets, while the ethyl ester group may influence its lipophilicity and membrane permeability.

Potential Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have shown activity as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.
  • Receptor Modulation : Its structural similarity to known bioactive compounds suggests potential interactions with various receptors, influencing signaling pathways.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of potential therapeutic application:

  • Anti-inflammatory Properties : Initial studies indicate that similar compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.
  • Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Some derivatives have demonstrated anticancer activity, suggesting that this compound may also have applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey Features
This compoundC₁₀H₁₆O₃Ketone and ester functionalities; potential anti-inflammatory activity
Mthis compoundC₉H₁₄O₃Increased lipophilicity; studied for anti-inflammatory effects
CyclohexanoneC₆H₁₂OSimple ketone; serves as a precursor

Case Studies and Research Findings

Recent studies have explored the biological impact of similar compounds, providing insights into their therapeutic potential:

  • In Vitro Studies : Research has shown that related esters can effectively reduce inflammation in cellular models by inhibiting lipoxygenase activity.
  • Animal Models : Efficacy tests in animal models have demonstrated significant reductions in inflammatory markers following treatment with structurally related compounds .
  • Pharmacokinetics : Studies indicate favorable absorption characteristics for this compound, suggesting good bioavailability and distribution within biological systems .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Ethyl 2-(4-oxocyclohexyl)acetate serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications, facilitating the synthesis of diverse compounds .

2. Biological Activity

  • Pharmacological Investigations : Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, suggesting possible therapeutic applications. For instance, it may exhibit anti-inflammatory or analgesic properties due to its structural characteristics .

3. Medicinal Chemistry

  • Drug Development : this compound is being investigated as a precursor in drug development. Its derivatives are analyzed for efficacy against specific diseases, including infectious diseases caused by parasites such as Fasciola hepatica. Case studies have shown that modifications to this compound can lead to enhanced biological activity .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound and its derivatives in various applications:

Study Focus Findings
Antiparasitic Activity Modifications to the compound demonstrated significant reductions in worm burdens in Fasciola hepatica-infected rats, indicating potential as an antiparasitic agent .
Synthesis of Complex Molecules Utilized as a precursor in synthesizing oxindoles through innovative reaction pathways, showcasing its versatility in organic chemistry .
Biological Interactions Investigated for potential anti-inflammatory properties; preliminary results suggest promising interactions with inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone-Based Esters

Ethyl 2-(4-oxocyclohexyl)acetate belongs to a family of cyclohexanone derivatives with ester functionalities. Below is a comparative analysis of its structural analogs:

Table 1: Key Properties of this compound and Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Log S (Solubility) Key Applications
This compound 58012-34-3 C₁₀H₁₆O₃ 184.23 -1.73 Antimalarial drug synthesis
Ethyl 2-(4-oxocyclohexyl)propanoate 31180-85-5 C₁₁H₁₈O₃ 198.26 N/A Not explicitly reported
Ethyl 2-oxocyclopentanecarboxylate 611-10-9 C₈H₁₂O₃ 156.18 N/A Synthetic intermediate
Mthis compound N/A C₉H₁₄O₃ 170.21 N/A Methoxylamine derivative precursor
Structural and Functional Insights

Ethyl vs. Methyl Esters: The ethyl ester (C₁₀H₁₆O₃) exhibits higher lipophilicity compared to its methyl analog (C₉H₁₄O₃), which may enhance membrane permeability in drug delivery systems. However, the methyl derivative is more reactive in nucleophilic substitutions due to reduced steric hindrance . In synthesis, mthis compound () reacts efficiently with methoxylamine hydrochloride to form methoxyimino derivatives (84% yield), whereas the ethyl analog is preferred for stability in multi-step reactions, such as the synthesis of antimalarial tetraoxanes .

Chain Length Variations: Ethyl 2-(4-oxocyclohexyl)propanoate (C₁₁H₁₈O₃) has an extended alkyl chain, increasing its molecular weight to 198.26 g/mol. This modification likely improves metabolic stability but reduces aqueous solubility, limiting its utility in polar solvents .

Ring Size and Substituent Effects: Ethyl 2-oxocyclopentanecarboxylate (C₈H₁₂O₃) features a smaller cyclopentanone ring, lowering its molecular weight (156.18 g/mol) and altering conformational flexibility. This compound is primarily used in heterocyclic synthesis due to its strained ring system .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : this compound has a Log S of -1.73 , indicating moderate lipophilicity. This property balances bioavailability and solubility in organic reaction media .
  • Metabolic Stability : The ethyl ester’s longer chain may slow esterase-mediated hydrolysis compared to methyl derivatives, enhancing its half-life in biological systems .

Research Findings and Industrial Relevance

  • Antimalarial Drug Development : this compound is a key intermediate in synthesizing tetraoxane 458 , which shows in vivo efficacy comparable to artemisinin .
  • Limitations of Analogs: Propanoate and cyclopentanone derivatives lack documented bioactivity, highlighting the unique role of the cyclohexanone-ethyl ester scaffold in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 2
Ethyl 2-(4-oxocyclohexyl)acetate

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